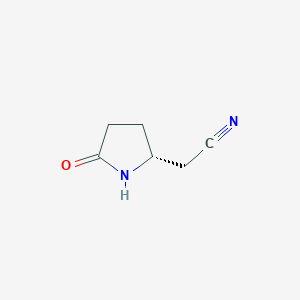
2-(2,4-Difluorphenoxy)pyridin-4-amin
Übersicht
Beschreibung
2-(2,4-Difluorophenoxy)pyridin-4-amine is a chemical compound with the molecular formula C11H8F2N2O . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of 2-(2,4-Difluorophenoxy)pyridin-4-amine is 222.19 . The InChI code is 1S/C11H8F2N2O/c12-7-1-2-10 (9 (13)5-7)16-11-6-8 (14)3-4-15-11/h1-6H, (H2,14,15) .Physical and Chemical Properties Analysis
2-(2,4-Difluorophenoxy)pyridin-4-amine is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Radiobiologie
Fluorierte Pyridine, wie zum Beispiel 2-(2,4-Difluorphenoxy)pyridin-4-amin, werden auf ihre potenzielle Verwendung in der Radiobiologie untersucht, insbesondere bei der Synthese von F-18-substituierten Pyridinen für die lokale Strahlentherapie von Krebs. Dies eröffnet einen Weg für gezielte Behandlungsmöglichkeiten.
Jedes dieser Felder nutzt die einzigartigen Eigenschaften von this compound, um neue Wege in der wissenschaftlichen Forschung und Entwicklung zu erschließen . Die Vielseitigkeit der Verbindung unterstreicht ihre Bedeutung in verschiedenen Disziplinen und verdeutlicht den vernetzten Charakter moderner wissenschaftlicher Forschung.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which are crucial regulators of cell cycle and transcription .
Mode of Action
It’s plausible that it interacts with its targets (potentially cdks) and induces changes that affect the normal functioning of these proteins .
Biochemical Pathways
If it indeed targets cdks, it could potentially affect cell cycle regulation and transcription processes .
Result of Action
If it targets cdks, it could potentially disrupt cell cycle regulation and transcription, leading to cell growth inhibition .
Biochemische Analyse
Biochemical Properties
2-(2,4-Difluorophenoxy)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions can lead to the modulation of kinase activity, affecting various signaling pathways within the cell.
Cellular Effects
The effects of 2-(2,4-Difluorophenoxy)pyridin-4-amine on cells are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation status of proteins, which is a critical aspect of cell signaling . Additionally, 2-(2,4-Difluorophenoxy)pyridin-4-amine can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(2,4-Difluorophenoxy)pyridin-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, 2-(2,4-Difluorophenoxy)pyridin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-(2,4-Difluorophenoxy)pyridin-4-amine can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,4-Difluorophenoxy)pyridin-4-amine remains stable under certain conditions, but it may degrade over time, leading to changes in its activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(2,4-Difluorophenoxy)pyridin-4-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-(2,4-Difluorophenoxy)pyridin-4-amine is effective without causing harm.
Metabolic Pathways
2-(2,4-Difluorophenoxy)pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . For example, this compound may influence the activity of enzymes involved in the synthesis and degradation of biomolecules, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-(2,4-Difluorophenoxy)pyridin-4-amine within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-(2,4-Difluorophenoxy)pyridin-4-amine within tissues can also influence its overall activity and function.
Subcellular Localization
2-(2,4-Difluorophenoxy)pyridin-4-amine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and other cellular processes.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-7-1-2-10(9(13)5-7)16-11-6-8(14)3-4-15-11/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSYIIRNBCKRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)



![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)
![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)



